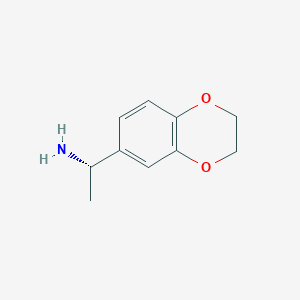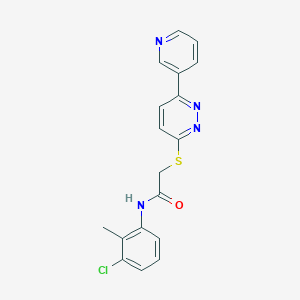
N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as BRD-6989, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to possess potent antitumor activity and has been studied extensively for its potential as a therapeutic agent for various types of cancers.
Mechanism of Action
N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide exerts its antitumor activity by inhibiting the activity of bromodomain-containing proteins, which play a key role in the regulation of gene expression. Specifically, N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide binds to the bromodomain of these proteins, preventing them from interacting with acetylated histones and thereby inhibiting the transcription of genes that are critical for cancer cell survival.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to induce apoptosis in cancer cells, which is characterized by the activation of caspases and the cleavage of PARP. It has also been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest in the G1 phase. In addition, N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide is its potent antitumor activity, which has been demonstrated in a variety of cancer cell lines and animal models. In addition, N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide has a relatively low toxicity profile, making it a promising candidate for cancer therapy. However, one limitation of N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide is its poor solubility in aqueous solutions, which may limit its clinical utility.
Future Directions
There are several potential future directions for the study of N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of bromodomain-containing proteins, which may lead to improved cancer therapies. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide, which may help to guide patient selection for clinical trials. Finally, the combination of N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide with other anti-cancer agents may enhance its therapeutic efficacy and reduce the likelihood of drug resistance.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide involves a multi-step process that begins with the reaction of 4-bromoaniline with ethyl acetoacetate to form 4-bromo-N-ethyl-3-oxobutanamide. This intermediate is then reacted with 4,6-dimethyl-2-aminopyrimidine to yield the final product, N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide.
Scientific Research Applications
N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential as a therapeutic agent for various types of cancers, including breast, lung, and prostate cancer. It has been shown to possess potent antitumor activity by inhibiting the activity of bromodomain-containing proteins, which play a key role in the regulation of gene expression. N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c1-8-9(2)15-7-16-12(8)13(18)17-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCRHSLSYHNADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B2693167.png)
![N-(4-isopropylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2693169.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2693170.png)
![Methyl 2-[({5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)amino]benzenecarboxylate](/img/structure/B2693171.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2693175.png)

![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2693178.png)

![3-[(2E)-2-{[(2-fluorophenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B2693180.png)
![(2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B2693184.png)


![3-(4-chlorophenyl)-5-methyl-7-(4-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2693189.png)